molecular formula C19H15ClN6OS B2751744 N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886932-93-0

N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2751744
CAS No.: 886932-93-0
M. Wt: 410.88
InChI Key: YDXUKEGZVYXEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ( 886932-93-0) is a sophisticated 1,2,4-triazole derivative with a molecular weight of 410.88 g/mol and a molecular formula of C 19 H 15 ClN 6 OS . Its structure integrates a 1,2,4-triazole core substituted with both electron-deficient (pyridin-3-yl) and electron-rich (1H-pyrrol-1-yl) aromatic systems, providing steric and electronic diversity that is typical of bioactive molecules . The compound's acetamide moiety is linked to a 2-chlorophenyl group, further enhancing its structural complexity . This structural class is known for a wide spectrum of potential biological activities, making it a valuable scaffold for medicinal chemistry and pharmaceutical research. Triazole derivatives similar to this compound have demonstrated significant cytotoxic activity in scientific studies, showing promise against various cancer cell lines, including HEPG-2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) . The mechanism of action is likely multifaceted, where the triazole ring may facilitate interactions with specific enzymes or receptors involved in cell proliferation and survival pathways . Beyond anticancer properties, 1,2,4-triazole derivatives are extensively explored for their antimicrobial activities, including potent effects against fungal strains such as Candida albicans and Aspergillus niger , due to their ability to inhibit key metabolic pathways in microorganisms . Attn: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c20-15-7-1-2-8-16(15)22-17(27)13-28-19-24-23-18(14-6-5-9-21-12-14)26(19)25-10-3-4-11-25/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXUKEGZVYXEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chlorophenyl moiety, a pyridinyl group, and a triazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The molecular formula of this compound is C17H16ClN5OSC_{17}H_{16}ClN_5OS. Its structure can be represented as follows:

\text{N 2 chlorophenyl 2 5 pyridin 3 yl 4 1H pyrrol 1 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Anticancer Properties

Several studies have investigated the anticancer potential of triazole derivatives similar to this compound. For instance, compounds containing pyridine and triazole rings have shown significant cytotoxic activity against various cancer cell lines. In a comparative study, derivatives with similar structures exhibited varying degrees of cytotoxicity against HEPG-2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines. The following table summarizes the cytotoxic effects observed:

CompoundHEPG-2 IC50 (μM)MCF-7 IC50 (μM)HCT116 IC50 (μM)
5a12.89 ± 0.917.70 ± 1.414.65 ± 1.8
5b31.83 ± 2.144.06 ± 3.241.34 ± 3.6
5d6.94 ± 0.411.62 ± 1.010.51 ± 1.3
610.11 ± 3.18.23 ± 3.313.83 ± 3.8

These findings indicate that modifications in the molecular structure can significantly influence the anticancer activity of these compounds .

The mechanism by which N-(2-chlorophenyl)-2-{[5-(pyridin-3-yloxy)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide exerts its biological effects is likely multifaceted. The presence of the triazole ring may facilitate interactions with specific enzymes or receptors involved in cancer cell proliferation and survival pathways . Additionally, the chlorophenyl and pyridinyl groups may enhance lipophilicity, allowing better membrane penetration and target engagement.

Antimicrobial Activity

Beyond anticancer properties, triazole derivatives have been explored for their antimicrobial activities against various pathogens. Studies indicate that compounds with similar structures can exhibit significant antifungal and antibacterial effects due to their ability to inhibit key metabolic pathways in microorganisms .

Case Studies

One notable case study involved the synthesis and evaluation of several triazole-based compounds against fungal strains such as Candida albicans and Aspergillus niger. The results demonstrated that certain derivatives exhibited potent antifungal activity with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

Scientific Research Applications

Antifungal Activity

Research indicates that compounds structurally related to N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit promising antifungal properties. For instance, studies have shown that similar triazole derivatives demonstrate significant efficacy against various fungal strains, including Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentrations (MIC) lower than 25 µg/mL .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities. Compounds containing triazole and pyridine rings are known for their ability to disrupt microbial cell functions, making them suitable candidates for further investigation in antimicrobial therapy .

Anti-inflammatory Potential

Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Such inhibition could lead to applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study on Antifungal ActivityShowed that derivatives with similar structures had MIC values ≤ 25 µg/mL against Candida species .
Molecular Docking AnalysisIndicated potential as a 5-lipoxygenase inhibitor, suggesting anti-inflammatory applications .
Synthesis MethodologyUtilized multistep reactions starting from pyridine derivatives leading to moderate yields of target compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Implications

The target compound’s substituents distinguish it from analogs. Key comparisons include:

Compound Name / ID Triazole Substituents Acetamide Substituent Notable Properties/Activities Reference
Target Compound 5-(Pyridin-3-yl), 4-(1H-pyrrol-1-yl) 2-Chlorophenyl Potential antimicrobial, receptor binding -
N-(2-Chlorophenyl)-2-{[5-(4-(Methyl-Sulfanyl)... 5-(4-Methyl-Sulfanyl benzyl), 4-Ph 2-Chlorophenyl Crystal packing via N–H···N and C–H···O bonds; m.p. data reported
VUAA-1 (Orco agonist) 5-Pyridin-3-yl, 4-Ethyl 4-Ethylphenyl Orco channel activation; high agonist potency
OLC-12 (Orco agonist) 5-Pyridin-4-yl, 4-Ethyl 4-Isopropylphenyl Structural analog of VUAA-1; moderate activity
2-[(4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)... 5-Furan-2-yl, 4-Amino Varied aryl groups Anti-exudative activity in rats
Compound 15 (J. Pharm. Sci.) 5-([4-Acetylamino]phenoxy), 4-Ethyl 2-Methyl-5-nitrophenyl M.p. 207.6–208.5°C; IR/NMR data

Key Observations:

  • Pyridinyl vs.
  • Pyrrol-1-yl vs. Alkyl/Amino Groups: The 1H-pyrrol-1-yl group (electron-rich, planar) may enhance π-π stacking or hydrogen bonding compared to ethyl () or amino () groups, influencing receptor affinity or crystal packing .

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